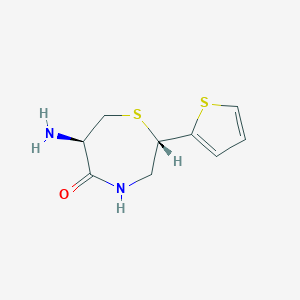

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2OS2/c10-6-5-14-8(4-11-9(6)12)7-2-1-3-13-7/h1-3,6,8H,4-5,10H2,(H,11,12)/t6-,8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIKPFDXBWSSTCF-XPUUQOCRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(SCC(C(=O)N1)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](SC[C@@H](C(=O)N1)N)C2=CC=CS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00551264 | |

| Record name | (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

110221-26-6 | |

| Record name | (2S,6R)-6-Amino-2-(thiophen-2-yl)-1,4-thiazepan-5-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00551264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one basic properties

An In-depth Technical Guide to the Physicochemical Characterization of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Foreword

The compound this compound represents a novel chiral heterocyclic entity with potential applications in medicinal chemistry. Its structure, featuring a 1,4-thiazepan-5-one core, a basic amino group, and an aromatic thienyl moiety, suggests a rich and complex physicochemical profile. As with any new chemical entity (NCE) destined for drug development, a thorough understanding of its fundamental properties is not merely a preliminary step but the very foundation upon which its entire discovery and development program is built. This guide provides a comprehensive framework for the elucidation of these critical basic properties, blending theoretical principles with actionable experimental protocols. The methodologies outlined herein are designed to be self-validating, ensuring a robust and reliable dataset for informed decision-making in a research and development setting.

Structural and Physicochemical Postulates

A molecule's structure dictates its properties. Before embarking on experimental characterization, an in silico and theoretical analysis of this compound provides essential hypotheses to guide our investigation.

The key structural features are:

-

Primary Amine (-NH₂): This group at the C6 position is the most prominent basic center. Its pKa will be a primary determinant of the molecule's ionization state at physiological pH.

-

Thioether (-S-): The sulfur atom in the thiazepane ring can influence ring conformation and may be susceptible to oxidation, a key metabolic pathway.

-

Amide (-C(=O)N-): The lactam moiety is generally planar and contributes to the molecule's polarity and hydrogen bonding capabilities. It is also a potential site for hydrolysis.

-

Thienyl Group: This aromatic ring adds steric bulk and lipophilicity. The sulfur atom within the thiophene ring is less basic than the primary amine.

-

Stereochemistry (2S, 6R): The defined stereocenters are critical for biological activity and will influence the compound's crystal packing and interaction with other chiral molecules.

Based on these features, we can postulate that the compound will behave as a base, with its solubility and lipophilicity being highly dependent on pH.

Core Characterization Workflow: A Sequential Approach

A logical, phased approach to characterization is crucial for efficiency and data integrity. The workflow should prioritize experiments that provide foundational data needed for subsequent, more complex analyses.

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one mechanism of action

An In-Depth Technical Guide to the Mechanism of Action of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. With the chemical formula C₉H₁₂N₂OS₂ and a molecular weight of 228.33 g/mol , this thiazepan derivative has a specific stereochemistry that is crucial for its biological activity.[1] This guide provides a comprehensive overview of its primary mechanism of action, focusing on its role as a key intermediate in the synthesis of Angiotensin-Converting Enzyme (ACE) inhibitors and its own potential biological activities. We will delve into its molecular interactions, potential therapeutic applications, and the experimental methodologies used to elucidate its function.

Introduction: The Significance of the Thiazepan Scaffold

The 1,4-thiazepan-5-one core is a privileged scaffold in medicinal chemistry, known to be a component of various biologically active molecules. The unique seven-membered ring containing both sulfur and nitrogen atoms provides a flexible yet constrained conformation that can effectively interact with biological targets. The presence of a thiophene moiety and an amino group at specific stereocenters in this compound further enhances its potential for specific molecular interactions.[2] This compound has garnered attention primarily for its role in the synthesis of cardiovascular drugs, but emerging research also points towards other potential therapeutic applications.[2]

Primary Mechanism of Action: Angiotensin-Converting Enzyme (ACE) Inhibition

The most well-documented role of this compound is as a critical building block for the synthesis of ACE inhibitors, such as Temocapril. ACE is a key enzyme in the renin-angiotensin-aldosterone system (RAAS), which regulates blood pressure. By converting angiotensin I to the potent vasoconstrictor angiotensin II, ACE plays a pivotal role in maintaining vascular tone.

Molecular Interaction with ACE

While this compound is an intermediate, its structural features are designed to mimic the transition state of the ACE substrate, allowing it and its derivatives to bind to the enzyme's active site with high affinity. The mechanism of action involves the following key interactions:

-

Zinc-Binding Group: The active site of ACE contains a zinc ion (Zn²⁺) that is essential for its catalytic activity. The carboxyl group in the final ACE inhibitor, derived from the thiazepan structure, chelates this zinc ion, thereby inhibiting the enzyme.

-

Hydrogen Bonding: The amide and carbonyl groups within the thiazepan ring can form hydrogen bonds with amino acid residues in the active site of ACE.

-

Hydrophobic Interactions: The thiophene ring provides a hydrophobic moiety that can interact with hydrophobic pockets within the enzyme's active site, enhancing binding affinity.[3]

The specific (2S,6R) stereochemistry is paramount for the correct orientation of these interacting groups within the ACE active site, leading to potent inhibition.

Visualizing the ACE Inhibition Pathway

The following diagram illustrates the role of ACE in the RAAS and the point of inhibition by compounds derived from this compound.

Caption: ACE Inhibition Pathway.

Other Potential Biological Activities and Mechanisms

Beyond its role in cardiovascular drug synthesis, research suggests that this compound and related thiazepan derivatives may possess other biological activities.

Antimicrobial Properties

Thiazepan derivatives have been investigated for their antimicrobial properties. The proposed mechanism involves the disruption of bacterial cell wall synthesis or interference with essential enzymatic pathways in microorganisms. The sulfur and nitrogen heteroatoms in the thiazepan ring are thought to play a role in coordinating with metal ions in bacterial enzymes, leading to their inactivation.

Anticancer Potential

Some studies have indicated that this compound could have potential in cancer therapy. The suggested mechanism of action involves the inhibition of cellular pathways critical for tumor growth. This could include the inhibition of specific kinases or other enzymes involved in cell proliferation and survival. Further research is needed to fully elucidate the specific molecular targets in cancer cells.

Experimental Protocols for Mechanistic Elucidation

To determine the mechanism of action of this compound and its derivatives, a series of in vitro and in silico experiments are typically employed.

In Vitro Enzyme Inhibition Assays

Objective: To quantify the inhibitory potency of the compound against a specific enzyme (e.g., ACE).

Methodology:

-

Enzyme and Substrate Preparation: A purified solution of the target enzyme (e.g., rabbit lung ACE) and a synthetic substrate (e.g., FAPGG - N-[3-(2-furyl)acryloyl]-L-phenylalanylglycylglycine) are prepared in a suitable buffer.

-

Inhibitor Preparation: A stock solution of this compound or its derivative is prepared and serially diluted to obtain a range of concentrations.

-

Assay Procedure:

-

The enzyme, buffer, and varying concentrations of the inhibitor are pre-incubated.

-

The reaction is initiated by the addition of the substrate.

-

The change in absorbance over time, resulting from the cleavage of the substrate, is monitored using a spectrophotometer.

-

-

Data Analysis: The rate of reaction at each inhibitor concentration is calculated. The IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%) is determined by plotting the reaction rate against the inhibitor concentration.

Molecular Docking Studies

Objective: To predict the binding mode and affinity of the compound to its target protein.

Workflow:

-

Protein and Ligand Preparation: The 3D structure of the target protein is obtained from a protein data bank (e.g., PDB). The 3D structure of the ligand (this compound) is generated and energy-minimized.

-

Docking Simulation: A molecular docking program (e.g., AutoDock, Glide) is used to predict the most favorable binding poses of the ligand within the active site of the protein.

-

Analysis: The predicted binding poses are analyzed to identify key interactions (hydrogen bonds, hydrophobic interactions, etc.) between the ligand and the protein's amino acid residues. The binding energy for each pose is calculated to estimate the binding affinity.

Visualizing the Experimental Workflow

Caption: Experimental Workflow for Mechanism Elucidation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in the table below.[1][]

| Property | Value |

| CAS Number | 110221-26-6 |

| Molecular Formula | C₉H₁₂N₂OS₂ |

| Molecular Weight | 228.33 g/mol |

| Boiling Point | 492.8°C at 760 mmHg |

| Melting Point | 163-165°C |

| Density | 1.286 g/cm³ |

Conclusion and Future Directions

This compound is a versatile heterocyclic compound with a well-established role as a key intermediate in the synthesis of ACE inhibitors. Its mechanism of action in this context is based on the structural features that allow its derivatives to effectively bind to and inhibit the ACE enzyme. Furthermore, preliminary evidence suggests potential antimicrobial and anticancer activities, although these mechanisms require more in-depth investigation. Future research should focus on synthesizing and evaluating a broader range of derivatives of this compound to explore its full therapeutic potential and to identify novel molecular targets.

References

An In-Depth Technical Guide to (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one: Synthesis, Characterization, and Pharmaceutical Applications

Abstract

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one (CAS: 110221-26-6) is a pivotal chiral intermediate in contemporary pharmaceutical synthesis. Its distinct seven-membered heterocyclic structure, featuring a 1,4-thiazepan-5-one core, is fundamental to its role as the cornerstone for the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril.[1] The precise stereochemistry at the C2 and C6 positions is paramount to its biological activity and subsequent therapeutic efficacy in cardiovascular medicine. This guide provides a comprehensive technical overview of the molecule's structure, stereoselective synthesis via enzymatic dynamic kinetic resolution, detailed analytical characterization, and its ultimate conversion to Temocapril. Furthermore, it explores the compound's emergent potential in antimicrobial and anticancer applications, supported by detailed, field-proven protocols for biological evaluation. This document is intended for researchers, chemists, and drug development professionals engaged in the fields of medicinal chemistry and pharmaceutical process development.

Molecular Structure and Physicochemical Properties

This compound is a bicyclic heterocyclic compound possessing a unique thiazepan scaffold. The structure consists of a seven-membered ring containing a sulfur atom, a nitrogen atom, and an amide functional group, substituted with a 2-thienyl moiety at the C2 position and an amino group at the C6 position. The stereochemical designation (2S,6R) is critical for its function as a precursor to biologically active molecules.

Key Physicochemical Data

A summary of the essential physicochemical properties is presented in Table 1, providing critical data for laboratory handling, characterization, and synthesis planning.

| Property | Value | Source(s) |

| CAS Number | 110221-26-6 | [][3] |

| Molecular Formula | C₉H₁₂N₂OS₂ | [][3] |

| Molecular Weight | 228.33 g/mol | [][3] |

| IUPAC Name | (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one | [] |

| Appearance | White to off-white crystalline powder/solid | [3][4] |

| Melting Point | 163-171°C | [3][4] |

| Boiling Point | 492.8°C at 760 mmHg | [3] |

| Density | 1.286 g/cm³ | [3][4] |

| Storage Conditions | 2-8°C, protect from light, store under an inert gas |

Solid-State Conformation: Insights from X-ray Crystallography

The three-dimensional arrangement of the molecule in the solid state has been elucidated by X-ray diffraction studies. The crystal structure is available in the Cambridge Crystallographic Data Centre (CCDC) under the deposition number 610858 .[] Analysis of this data reveals the specific bond angles, lengths, and the puckering of the seven-membered thiazepan ring, which are crucial for understanding its reactivity and intermolecular interactions in a crystalline matrix. The thienyl and amino substituents adopt specific orientations that minimize steric hindrance and allow for hydrogen bonding networks, influencing the compound's solubility and crystal packing.

Stereoselective Synthesis: The Enzymatic Approach

Achieving the desired (2S,6R) stereochemistry is the most critical challenge in the synthesis of this intermediate. While various chemical strategies exist, Enzymatic Dynamic Kinetic Resolution (DKR) has emerged as a superior method for its high enantiopurity and operational efficiency.

Rationale for Enzymatic DKR

Dynamic Kinetic Resolution is a powerful technique that overcomes the 50% theoretical yield limit of classical kinetic resolutions. It combines a highly enantioselective enzymatic reaction with an in-situ racemization of the less reactive enantiomer, allowing for the theoretical conversion of 100% of the racemic starting material into a single, desired enantiomer.

For this specific molecule, the enzyme Candida antarctica lipase B (CAL-B) is exceptionally effective. It selectively acylates the amino group of the (6R)-enantiomer from a racemic mixture of 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. The unreacted (6S)-enantiomer is concurrently racemized, continuously feeding the (6R)-enantiomer into the enzymatic acylation cycle. This process is illustrated in the workflow diagram below.

References

An In-depth Technical Guide to (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and analytical methodologies for (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril. This document is intended to serve as a valuable resource for researchers and professionals engaged in pharmaceutical development and medicinal chemistry. The guide synthesizes available data on its chemical identity, physical characteristics, and offers insights into its handling, analysis, and synthetic pathways. While experimental data for some properties of this specific molecule are limited, this guide provides context based on related chemical structures and established analytical principles.

Introduction

This compound is a bicyclic heterocyclic compound of significant interest in the pharmaceutical industry.[1] Its primary importance lies in its role as a crucial building block for the synthesis of Temocapril, a potent ACE inhibitor used in the management of hypertension.[1] The specific stereochemistry of this intermediate, (2S,6R), is critical for the biological activity of the final active pharmaceutical ingredient (API).[1] The molecule features a seven-membered 1,4-thiazepan-5-one ring system, which presents unique conformational characteristics and synthetic challenges. This guide aims to consolidate the available technical information on this compound to facilitate its effective use in research and development.

Physicochemical Properties

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. It is important to note that while some of these properties have been experimentally determined, others are computed and should be considered as estimates.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| IUPAC Name | (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one | [2] |

| CAS Number | 110221-26-6 | [2] |

| Molecular Formula | C₉H₁₂N₂OS₂ | [2] |

| Molecular Weight | 228.33 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2][3] |

| Melting Point | 163-171 °C | [3] |

| Boiling Point | 492.8 °C at 760 mmHg (Predicted) | [3] |

| Density | 1.286 g/cm³ (Predicted) | [3] |

| XLogP3 | 0.3 (Computed) | [2] |

| pKa | Data not available | |

| Solubility | Data not available | |

| Crystal Structure | Available in the Cambridge Structural Database (CCDC Number: 610858) | [2] |

Storage and Handling: this compound should be stored in a cool, dry place, protected from light and under an inert atmosphere to prevent degradation.[1]

Synthesis

The stereoselective synthesis of this compound is a critical step in the overall synthesis of Temocapril. The control of the two chiral centers is paramount. While specific, detailed protocols are often proprietary, the literature suggests several effective strategies.

One of the notable approaches is the use of enzymatic dynamic kinetic resolution (DKR) . This method allows for the selective transformation of one enantiomer of a racemic mixture, leading to a high yield of the desired stereoisomer. Other synthetic strategies include stereoselective cyclization reactions of appropriately substituted precursors.

Below is a generalized workflow for a potential synthetic approach:

Caption: Generalized synthetic workflow for this compound.

Analytical Methodologies

The characterization and quality control of this compound rely on a combination of chromatographic and spectroscopic techniques.

High-Performance Liquid Chromatography (HPLC)

HPLC is the primary method for assessing the purity and chiral integrity of the compound. A typical HPLC method would involve a chiral stationary phase to separate the desired (2S,6R) enantiomer from other stereoisomers.

Illustrative HPLC Method Parameters:

-

Column: Chiral stationary phase (e.g., polysaccharide-based)

-

Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol or ethanol), often with a small amount of an amine additive to improve peak shape.

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs (typically around 230-260 nm).

-

Flow Rate: 0.5 - 1.5 mL/min.

Spectroscopic Analysis

4.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

4.2.2. Infrared (IR) Spectroscopy

The IR spectrum would be expected to show characteristic absorption bands for the functional groups present in the molecule. Key expected absorptions include:

-

N-H stretching vibrations of the primary amine and the amide.

-

C=O stretching of the amide carbonyl.

-

C-N and C-S stretching vibrations.

4.2.3. Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. The fragmentation pattern can also provide valuable structural information. The molecular ion peak [M]+ or the protonated molecular ion peak [M+H]+ would be expected at m/z corresponding to its molecular weight.

The following diagram illustrates a typical analytical workflow for this compound:

Caption: A representative analytical workflow for the characterization of the target compound.

Applications in Drug Development

The primary and most well-documented application of this compound is as a pivotal intermediate in the industrial synthesis of Temocapril . The precise three-dimensional arrangement of its atoms is essential for the subsequent synthetic steps and for achieving the high enantiomeric purity required for the final drug product.

Beyond its established role in Temocapril synthesis, the thiazepan-5-one scaffold with a thiophene substitution may hold potential for the development of other biologically active molecules. Thiophene-containing compounds are known to exhibit a wide range of pharmacological activities.

Conclusion

This compound is a compound of significant industrial importance, primarily due to its role in the synthesis of Temocapril. This guide has summarized the available physicochemical data and outlined the key synthetic and analytical considerations. While there are gaps in the publicly available experimental data for this specific molecule, the information provided herein, based on established chemical principles and data from related compounds, offers a valuable starting point for researchers and drug development professionals. Further experimental investigation into the solubility, pKa, and detailed spectroscopic properties would be beneficial to the scientific community.

References

Navigating the Solubility Profile of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one: A Technical Guide for Drug Development Professionals

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor Temocapril, presents a unique set of physicochemical properties that are critical to understand for efficient process development and formulation.[1] This technical guide provides a comprehensive overview of the available solubility data for this compound, outlines established methodologies for its determination, and discusses the underlying molecular characteristics that govern its solubility behavior. While specific quantitative solubility data remains limited in publicly accessible literature, this guide synthesizes the available qualitative information and provides a framework for researchers to conduct their own detailed solubility assessments.

Introduction: The Significance of a Key Intermediate

This compound (CAS Number: 110221-26-6) is a heterocyclic compound featuring a thiazepan-5-one core.[1] Its stereospecific configuration is crucial for its role in the synthesis of Temocapril, a medication used in the management of hypertension.[1] The journey of a pharmaceutical intermediate from synthesis to its final active pharmaceutical ingredient (API) form is heavily influenced by its physical and chemical properties, with solubility being a paramount consideration. Understanding the solubility of this intermediate is essential for optimizing reaction conditions, purification processes such as recrystallization, and handling procedures to ensure high yield and purity of the final product.

Physicochemical Properties:

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂OS₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [1][3] |

| Appearance | Off-White to Pale Beige Solid/white crystalline powder | [][5] |

| Melting Point | 163-165 °C | [3][] |

| Density | 1.286 g/cm³ | [][5] |

Solubility Profile: A Qualitative Assessment

Direct, quantitative solubility data for this compound is not extensively reported in peer-reviewed journals or publicly available databases. However, qualitative descriptions from various chemical suppliers and related literature provide valuable initial insights into its solubility characteristics.

Table of Qualitative Solubility:

| Solvent | Solubility | Source |

| Dimethylformamide (DMF) | Slightly Soluble | [3][6] |

| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | [3][6] |

| Methanol | Slightly Soluble | [3] |

| Ethanol/Water Mixtures | Enhanced Solubility | [1] |

The moderate polarity suggested by the presence of thienyl and thiazepanone moieties, along with an amino group, aligns with the observation of slight solubility in polar aprotic solvents like DMF and DMSO, as well as in methanol.[1] The enhanced solubility in ethanol/water mixtures suggests that a solvent system with a tunable polarity can be effective for dissolution.[1] The low aqueous solubility of the free base of Temocapril further implies that this intermediate likely exhibits limited solubility in pure water.[7]

Factors Influencing Solubility

The solubility of this compound is dictated by its molecular structure and the interplay of intermolecular forces with the solvent.

-

Molecular Structure: The molecule possesses both hydrogen bond donors (the amino group and the amide proton) and acceptors (the carbonyl oxygen, the nitrogen and sulfur atoms in the ring, and the sulfur of the thienyl group). The rigid, bicyclic-like structure and the presence of the aromatic thienyl group contribute to its crystalline nature, which in turn affects solubility.

-

pH: The presence of a primary amino group (a basic center) and an amide group (which can be weakly acidic) suggests that the solubility of this compound will be pH-dependent. In acidic solutions, the amino group will be protonated, forming a more soluble salt. Conversely, in strongly basic solutions, the amide proton could potentially be removed, although this is less likely under typical processing conditions. The "U-shaped" solubility curve common for amino acids, with a minimum solubility at the isoelectric point, provides a useful conceptual model.

-

Temperature: Generally, for solid solutes, solubility increases with temperature as the dissolution process is often endothermic. This principle is fundamental to purification by recrystallization. Determining the temperature-solubility profile is crucial for developing efficient crystallization and isolation procedures.

Experimental Determination of Solubility: A Practical Guide

Given the absence of comprehensive public data, researchers will need to perform their own solubility studies. The following section outlines standard, reliable protocols for this purpose.

Equilibrium Solubility Determination (Shake-Flask Method)

This is the gold standard method for determining thermodynamic solubility.

Protocol:

-

Preparation: Add an excess amount of this compound to a known volume of the selected solvent (e.g., water, methanol, ethanol, buffered solutions at various pHs) in a sealed, inert vial.

-

Equilibration: Agitate the vials at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. A thermostatically controlled shaker or rotator is recommended.

-

Phase Separation: Allow the suspension to settle. Subsequently, filter the solution through a fine-pore filter (e.g., 0.22 µm) to remove all undissolved solid. Alternatively, centrifuge the sample and carefully collect the supernatant.

-

Quantification: Analyze the concentration of the dissolved compound in the clear filtrate or supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

-

Data Analysis: The determined concentration represents the equilibrium solubility of the compound in that solvent at the specified temperature.

Diagram of the Shake-Flask Method Workflow:

References

The Pivotal Role of Stereochemistry: A Technical Guide to (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Abstract

The precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is a fundamental determinant of its biological activity. In drug development, the selection of a single, optimal stereoisomer is often critical for achieving therapeutic efficacy and ensuring safety. This technical guide provides an in-depth exploration of the stereochemical importance of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key chiral intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril. We will delve into the profound impact of the (2S,6R) configuration on the biological activity of the final drug, present detailed protocols for its stereoselective synthesis and analysis, and discuss the underlying mechanistic principles that govern its function. This guide is intended for researchers, scientists, and drug development professionals engaged in the fields of medicinal chemistry, process development, and analytical chemistry.

Introduction: The Primacy of Chirality in Drug Design

Chirality, the property of a molecule being non-superimposable on its mirror image, is a central concept in modern pharmacology. Enantiomers, the pair of mirror-image stereoisomers, can exhibit vastly different pharmacological and toxicological profiles due to their distinct interactions with the chiral environment of the human body, such as enzymes and receptors.[1][2][3] The use of single-enantiomer drugs can lead to improved therapeutic indices, more predictable pharmacokinetic profiles, and a reduction in adverse effects compared to their racemic mixtures.[1]

This compound (CAS Number: 110221-26-6) is a bicyclic heterocyclic compound that serves as a critical building block in the synthesis of Temocapril, a potent ACE inhibitor used in the management of hypertension.[4][5] The molecule possesses two stereocenters at the C2 and C6 positions of the 1,4-thiazepan-5-one ring, giving rise to four possible stereoisomers. This guide will illuminate why the (2S,6R) configuration is not merely a matter of structural nuance but a prerequisite for the desired therapeutic effect.

The Biological Imperative of the (2S,6R) Configuration

The therapeutic efficacy of Temocapril is contingent on its in vivo hydrolysis to the active diacid metabolite, Temocaprilat.[5][6] It is Temocaprilat that binds to and inhibits the angiotensin-converting enzyme, a key regulator of blood pressure.[5] The precise stereochemistry of the this compound intermediate is directly translated to the stereochemistry of Temocaprilat, and it is this specific spatial arrangement that dictates the high-affinity binding to the ACE active site.

Studies have unequivocally demonstrated the critical nature of this stereochemical configuration. Inversion of the stereocenters leads to a dramatic loss of biological activity. It has been reported that the (2R,6S)-diastereomer of the final active compound exhibits negligible ACE inhibition, with an affinity reduction of over 90% compared to the (2S,6R) isomer.[4] This stark difference underscores the necessity for stringent stereochemical control during the synthesis of the intermediate.

Quantitative Impact of Stereochemistry on ACE Inhibition

The following table summarizes the profound effect of stereochemistry on the ACE inhibitory activity of the active metabolite derived from the thiazepanone intermediate.

| Stereoisomer of Active Metabolite | Relative ACE Inhibitory Activity |

| Derived from (2S,6R) -intermediate | High (Potent Inhibition) |

| Derived from (2R,6S) -intermediate | Negligible (>90% reduction in affinity)[4] |

| Other Diastereomers | Significantly Reduced Activity |

Stereoselective Synthesis of this compound

Achieving high enantiomeric and diastereomeric purity is the primary challenge in the synthesis of this key intermediate. Several strategies have been developed, with Enzymatic Dynamic Kinetic Resolution (DKR) emerging as a highly effective and widely adopted method.

Workflow for Stereoselective Synthesis

Caption: Workflow for the stereoselective synthesis of the target compound.

Detailed Protocol: Enzymatic Dynamic Kinetic Resolution

This protocol is based on the principle that Candida antarctica lipase B (CAL-B), often in its immobilized form (e.g., Novozym 435), selectively acylates one enantiomer of a racemic amine, allowing for the subsequent separation of the acylated and unreacted enantiomers.

Materials:

-

Racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

-

Immobilized Candida antarctica lipase B (Novozym 435)

-

Acylating agent (e.g., vinyl acetate)

-

Anhydrous organic solvent (e.g., methyl tert-butyl ether, MTBE)

-

Phosphate buffer (pH 7.5-8.0)

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for chromatography

Procedure:

-

To a stirred solution of racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one (1 equivalent) in MTBE, add immobilized Candida antarctica lipase B (typically 10-20% by weight of the substrate).

-

Add the acylating agent, vinyl acetate (1.1 equivalents), to the mixture.

-

Maintain the reaction temperature at a controlled level, typically between 25-40 °C.

-

Monitor the progress of the reaction by chiral HPLC to determine the enantiomeric excess (ee) of the unreacted amine and the acylated product. The reaction is typically stopped at or near 50% conversion to achieve high ee for both components.

-

Upon completion, filter off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash sequentially with a mild aqueous acid (to remove any remaining unreacted amine), water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the resulting mixture of the acylated (6R)-enantiomer and the unreacted (6S)-amine by silica gel column chromatography to isolate the desired this compound. The (6R)-acetylated compound can be hydrolyzed back to the amine if desired.

Causality Behind Experimental Choices:

-

Enzyme Selection: Candida antarctica lipase B is chosen for its well-documented high enantioselectivity in the resolution of a wide range of amines and alcohols.[4]

-

Acylating Agent: Vinyl acetate is a common choice as the byproduct, vinyl alcohol, tautomerizes to acetaldehyde, which is volatile and easily removed, thus driving the reaction forward.

-

Solvent: A non-polar organic solvent like MTBE is used to ensure the enzyme remains active and to facilitate solubility of the reactants.

-

Temperature and pH Control: These parameters are critical for maintaining the optimal activity and stability of the enzyme.[4]

Analytical Methods for Stereochemical Verification

Rigorous analytical methods are essential to confirm the absolute stereochemistry and enantiomeric purity of the synthesized intermediate.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the workhorse technique for determining the enantiomeric excess of the product. The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

Illustrative Chiral HPLC Protocol:

-

Column: A macrocyclic glycopeptide-based CSP, such as an Astec CHIROBIOTIC T column, is often effective for the separation of amino compounds.[7]

-

Mobile Phase: A polar organic mobile phase, for instance, a mixture of methanol, acetonitrile, acetic acid, and triethylamine, is commonly employed. The exact ratio is optimized to achieve baseline separation.

-

Flow Rate: Typically 0.5-1.0 mL/min.

-

Column Temperature: Ambient or controlled at a specific temperature (e.g., 25 °C).

-

Detection: UV detection at a wavelength where the thiophene chromophore absorbs (e.g., 230-254 nm).

Nuclear Magnetic Resonance (NMR) Spectroscopy

While standard NMR can confirm the overall structure, advanced techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) are invaluable for confirming the relative stereochemistry. NOESY detects through-space interactions between protons that are in close proximity (< 5 Å).[8]

NOESY Analysis Workflow:

-

Acquire a high-resolution 2D NOESY spectrum of the purified compound.

-

Analyze the cross-peaks, which indicate spatial proximity between protons.

-

For this compound, specific NOE correlations between protons on the thiazepan ring and the thiophene ring can help to confirm the relative cis or trans relationship of the substituents at C2 and C6.

Caption: Workflow for stereochemical confirmation using NOESY NMR.

Gold Standard: X-ray Crystallography

For unambiguous determination of the absolute stereochemistry, single-crystal X-ray crystallography is the definitive method.[4] This technique provides a precise three-dimensional map of the atomic positions in the crystal lattice. A crystal structure for this compound is available in the Cambridge Crystallographic Data Centre (CCDC) with the deposition number 610858.[1]

Conclusion: A Case Study in the Imperative of Stereochemical Control

The case of this compound serves as a powerful illustration of the central role of stereochemistry in modern drug development. The biological activity of its ultimate product, Temocapril, is not merely influenced but is fundamentally dictated by the precise (2S,6R) configuration of this key intermediate. This necessitates the use of sophisticated stereoselective synthetic methods, such as enzymatic dynamic kinetic resolution, and rigorous analytical techniques to ensure the production of a single, therapeutically effective stereoisomer. For researchers and professionals in the pharmaceutical sciences, a deep understanding and meticulous control of stereochemistry are indispensable for the successful development of safe and effective medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. dc.engconfintl.org [dc.engconfintl.org]

- 5. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]

- 6. Dual enzymatic dynamic kinetic resolution by Thermoanaerobacter ethanolicus secondary alcohol dehydrogenase and Candida antarctica lipase B - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Considerations for Docking of Selective Angiotensin-Converting Enzyme Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity — Nanalysis [nanalysis.com]

An In-Depth Technical Guide to the Synthesis of (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one

This guide provides a comprehensive overview of a plausible synthetic strategy for the stereoselective synthesis of (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one, a heterocyclic compound of interest in pharmaceutical research and drug development. The unique structural features of this molecule, including a chiral 1,4-thiazepan-5-one core, a stereodefined amino group, and a thiophene moiety, present a compelling synthetic challenge that requires a carefully designed and controlled reaction sequence. This document will delve into the retrosynthetic analysis, key synthetic transformations, and detailed experimental considerations for achieving the target molecule with high stereochemical fidelity.

Introduction: The Significance of Chiral Thiazepanones

The 1,4-thiazepan-5-one scaffold is a seven-membered heterocyclic ring system that has garnered attention in medicinal chemistry due to its presence in various biologically active molecules. The incorporation of specific stereocenters, such as the (2S,6R) configuration in the target molecule, is often crucial for potent and selective interaction with biological targets. The thiophene ring is a well-known bioisostere for the phenyl group and is frequently incorporated into drug candidates to modulate their pharmacokinetic and pharmacodynamic properties.[1][2] The presence of a primary amino group provides a handle for further derivatization and can play a key role in molecular recognition at the target site.

This guide will propose a convergent and stereocontrolled synthetic route, drawing upon established methodologies in asymmetric synthesis, heterocyclic chemistry, and peptide coupling.

Retrosynthetic Analysis

A logical retrosynthetic disconnection of the target molecule, (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one ( 1 ), suggests a strategy centered around the formation of the seven-membered ring via an intramolecular cyclization. The key disconnections are the amide bond and the thioether linkage.

Caption: Retrosynthetic analysis of the target molecule.

This analysis leads to two key chiral building blocks: a derivative of (R)-3-amino-3-(thiophen-2-yl)propanoic acid and a suitable derivative of L-cysteine. The stereochemistry at C6 would be derived from a chiral pool starting material or an asymmetric transformation, while the stereocenter at C2 would originate from an asymmetric addition to a thiophene-derived aldehyde.

Proposed Synthetic Pathway

The forward synthesis is envisioned to proceed in a convergent manner, culminating in the stereoselective construction of the 1,4-thiazepan-5-one ring.

Synthesis of the Chiral Amino Acid Moiety

The synthesis of the (R)-3-amino-3-(thiophen-2-yl)propanoic acid derivative can be achieved through an asymmetric Mannich reaction. This reaction involves the condensation of thiophene-2-carbaldehyde, a suitable amine (or ammonia equivalent), and a ketone enolate or its equivalent, catalyzed by a chiral catalyst.

References

An In-depth Technical Guide to (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one: A Key Intermediate in Advanced Cardiovascular Therapeutics

This guide provides a comprehensive technical overview of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a pivotal heterocyclic compound in the landscape of medicinal chemistry and drug development. Primarily recognized as a key intermediate in the synthesis of the angiotensin-converting enzyme (ACE) inhibitor, Temocapril, this molecule's unique structural features and stereochemistry are critical to its biological activity. This document will delve into the rationale behind its discovery, its synthesis, chemical properties, and its role in the broader context of cardiovascular drug development, offering valuable insights for researchers, scientists, and professionals in the field.

Introduction: The Significance of the Thiazepan-5-one Scaffold

The discovery and development of novel therapeutic agents are often driven by the exploration of unique chemical scaffolds that can effectively interact with biological targets. The 1,4-thiazepan-5-one core of the title compound is one such scaffold that has garnered significant interest. This seven-membered heterocyclic ring system, featuring both a sulfur and a nitrogen atom, provides a three-dimensional architecture that can be strategically functionalized to achieve high-affinity binding to enzyme active sites.

This compound (CAS Number: 110221-26-6) is a prime example of the successful application of this scaffold.[1][2] Its discovery was not an isolated event but rather a part of the broader effort to develop second-generation ACE inhibitors with improved efficacy and pharmacokinetic profiles over the first-generation drugs like captopril. The key innovation in this class of molecules was the incorporation of a heterocyclic ring to mimic the peptide structure of natural ACE substrates, while also introducing functionalities that could interact with the zinc ion in the enzyme's active site.[3]

Physicochemical and Structural Characteristics

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, characterization, and application in synthesis.

| Property | Value | Source |

| Molecular Formula | C₉H₁₂N₂OS₂ | [1][2] |

| Molecular Weight | 228.33 g/mol | [1][2] |

| Appearance | Off-white to pale beige solid | [4] |

| Melting Point | 163-171 °C | [4][5] |

| Boiling Point | 492.8 °C at 760 mmHg | [] |

| Density | 1.286 g/mL at 25 °C | [4] |

| Storage Conditions | 2-8°C, protected from light, under inert gas | [1] |

Structural Elucidation:

The structure of this compound, with its defined stereochemistry, is crucial for its biological activity. The (2S,6R) configuration dictates the spatial orientation of the 2-thienyl and 6-amino groups, which is essential for the subsequent coupling reactions in the synthesis of Temocapril and for the final drug's interaction with the ACE active site. The 2-thienyl group, a bioisostere of a phenyl group, contributes to the molecule's binding affinity through hydrophobic interactions.

Synthesis and Stereochemical Control: A Strategic Approach

The synthesis of this compound is a multi-step process where stereochemical control is paramount. While various synthetic strategies can be envisioned, the most common approaches focus on constructing the thiazepan-5-one ring with the desired stereochemistry. A generalized synthetic workflow is outlined below.

Figure 1: Generalized synthetic workflow for this compound.

Experimental Rationale and Protocol Outline:

The synthesis typically begins with readily available chiral starting materials to establish the stereocenters early in the process. A plausible, though generalized, protocol is as follows:

-

Condensation: The synthesis often initiates with the condensation of a 2-thienylglycine derivative with a suitable thiocarbonyl reagent.[1] The choice of protecting groups for the amino and carboxylic acid functionalities of the glycine derivative is critical to prevent side reactions and to be orthogonal to the conditions of the subsequent steps.

-

Stereoselective Cyclization: The resulting intermediate undergoes a stereoselective cyclization to form the 1,4-thiazepan-5-one ring.[1] This is the most critical step for establishing the (2S,6R) stereochemistry. The reaction conditions, including solvent, temperature, and the choice of base, are optimized to favor the formation of the desired diastereomer. Methodologies like ring-closing metathesis (RCM) or intramolecular cyclization are often employed for this transformation.

-

Deprotection: The final step involves the removal of the protecting groups to yield the free amino group of the target compound. The deprotection strategy must be chosen carefully to avoid racemization or degradation of the product.

Self-Validation and Quality Control:

Each step of the synthesis must be rigorously monitored for purity and stereochemical integrity.

-

Chromatography: Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are used to monitor reaction progress and assess the purity of the intermediates and the final product. Chiral HPLC is essential to determine the enantiomeric and diastereomeric purity.

-

Spectroscopy:

-

Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are used to confirm the structure of the intermediates and the final product. The coupling constants and chemical shifts of the protons on the stereogenic centers can provide information about the relative stereochemistry.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition of the product.

-

Infrared (IR) Spectroscopy: IR spectroscopy can be used to identify the key functional groups, such as the amide carbonyl and the amino group.

-

Role in the Discovery of Temocapril and Mechanism of Action

This compound is a crucial building block for the synthesis of Temocapril, an orally active ACE inhibitor.[1][7] Temocapril is a prodrug that is rapidly absorbed and metabolized in the liver to its active diacid form, temocaprilat.[7][8]

References

- 1. This compound | 110221-26-6 | Benchchem [benchchem.com]

- 2. This compound | C9H12N2OS2 | CID 13854088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. This compound | 110221-26-6 [chemicalbook.com]

- 7. Temocapril | C23H28N2O5S2 | CID 443874 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Notes and Protocols for the Stereoselective Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one: A Key ACE Inhibitor Intermediate

For: Researchers, scientists, and drug development professionals.

Introduction

(2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one is a pivotal chiral intermediate in the synthesis of potent angiotensin-converting enzyme (ACE) inhibitors, most notably Temocapril.[1] The specific stereochemistry of this bicyclic heterocyclic compound, with a (2S,6R) configuration, is crucial for its biological activity.[1] As an ACE inhibitor, it plays a role in preventing the conversion of angiotensin I to angiotensin II, leading to vasodilation and a reduction in blood pressure.[1] This document provides a comprehensive guide to the stereoselective synthesis of this important pharmaceutical building block, detailing the underlying chemical principles and offering step-by-step protocols suitable for a research and development setting.

The molecular formula of the target compound is C₉H₁₂N₂OS₂ with a molecular weight of 228.33 g/mol .[2][] Its structure features a seven-membered 1,4-thiazepan-5-one ring system, which presents unique challenges and opportunities in its stereocontrolled synthesis.

Synthetic Strategy Overview

The most logical and widely applicable approach for the synthesis of this compound involves a convergent strategy. This entails the coupling of two key chiral synthons: a derivative of (S)-2-thienylalanine and a derivative of (R)-cysteine. This is followed by an intramolecular cyclization to form the desired seven-membered thiazepan-5-one ring. The stereocenters at positions 2 and 6 are established from the outset by using the appropriate enantiomerically pure amino acid starting materials.

The overall synthetic workflow can be visualized as follows:

Figure 1: Overall synthetic workflow.

Detailed Protocols

Part 1: Preparation of N-Boc-(S)-2-thienylalanine

Rationale: The protection of the amino group of (S)-2-thienylalanine is essential to prevent unwanted side reactions during the subsequent amide coupling step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the coupling conditions and its facile removal under acidic conditions.

Protocol:

-

Dissolution: Dissolve (S)-2-thienylalanine (1 equivalent) in a 1:1 mixture of dioxane and water.

-

Basification: Cool the solution to 0 °C in an ice bath and add sodium hydroxide (2.5 equivalents) dissolved in water.

-

Protection: Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents) in dioxane dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the dioxane.

-

Wash the aqueous residue with ethyl acetate to remove any unreacted Boc₂O.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with ethyl acetate (3 x volumes).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

-

-

Isolation: Concentrate the filtrate under reduced pressure to yield N-Boc-(S)-2-thienylalanine as a white solid. The product can be used in the next step without further purification if deemed sufficiently pure by TLC or ¹H NMR analysis.

| Parameter | Value |

| Typical Yield | 90-95% |

| Purity (by NMR) | >95% |

| Appearance | White solid |

Table 1: Expected results for N-Boc-(S)-2-thienylalanine synthesis.

Part 2: Amide Coupling to form N-Boc-(S)-(2-thienylalanyl)-(R)-cysteine methyl ester

Rationale: The formation of the amide bond between the protected thienylalanine and cysteine methyl ester is the crucial step that links the two chiral building blocks. The use of a coupling agent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-diisopropylethylamine) is a standard and efficient method for peptide synthesis, minimizing racemization.

Protocol:

-

Reagent Preparation:

-

Dissolve N-Boc-(S)-2-thienylalanine (1 equivalent) in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

-

Add HBTU (1.1 equivalents) and DIPEA (2.5 equivalents) to the solution and stir for 15 minutes at 0 °C to pre-activate the carboxylic acid.

-

-

Coupling Reaction:

-

Add (R)-cysteine methyl ester hydrochloride (1 equivalent) to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by TLC.

-

-

Work-up:

-

Dilute the reaction mixture with ethyl acetate.

-

Wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the desired dipeptide.

| Parameter | Value |

| Typical Yield | 75-85% |

| Purity (by HPLC) | >98% |

| Appearance | White to off-white solid |

Table 2: Expected results for dipeptide synthesis.

Part 3: Intramolecular Cyclization and Deprotection to Yield this compound

Rationale: This final step involves the simultaneous removal of the Boc protecting group and the intramolecular cyclization to form the seven-membered thiazepan-5-one ring. Trifluoroacetic acid (TFA) is a strong acid that effectively cleaves the Boc group, and the resulting free amine can then undergo an intramolecular aminolysis of the methyl ester to form the cyclic amide.

Figure 2: Mechanism of cyclization and deprotection.

Protocol:

-

Reaction Setup: Dissolve the dipeptide from Part 2 (1 equivalent) in anhydrous dichloromethane (DCM).

-

Deprotection and Cyclization: Add trifluoroacetic acid (TFA, 10-20 equivalents) to the solution at 0 °C. Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.

-

Work-up:

-

Concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

-

Dissolve the residue in a minimal amount of DCM and add diethyl ether to precipitate the product as its trifluoroacetate salt.

-

Filter the solid and wash with cold diethyl ether.

-

-

Neutralization and Isolation:

-

To obtain the free amine, dissolve the TFA salt in water and neutralize with a mild base such as saturated sodium bicarbonate solution or a basic ion-exchange resin.

-

Extract the product with a suitable organic solvent like ethyl acetate or a mixture of chloroform and isopropanol.

-

Dry the organic layer, filter, and concentrate to yield the final product.

-

| Parameter | Value |

| Typical Yield | 60-70% |

| Purity (by HPLC) | >97% |

| Appearance | Off-white to pale beige solid[4] |

| Melting Point | 164-171 °C[4] |

Table 3: Expected results for the final product.

Characterization

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques, including:

-

¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and stereochemistry.

-

Mass Spectrometry: To verify the molecular weight (228.33 g/mol ).[2][]

-

Chiral HPLC: To determine the enantiomeric purity.

Safety Precautions

-

All manipulations should be carried out in a well-ventilated fume hood.

-

Personal protective equipment (safety glasses, lab coat, and gloves) must be worn at all times.

-

Trifluoroacetic acid is highly corrosive and should be handled with extreme care.

-

Refer to the Material Safety Data Sheets (MSDS) for all reagents used in this synthesis.

Conclusion

The synthetic route outlined in these application notes provides a reliable and stereocontrolled method for the preparation of this compound. By carefully selecting the starting materials and employing standard peptide coupling and cyclization methodologies, this key ACE inhibitor intermediate can be synthesized in good yield and high purity. This protocol serves as a valuable resource for researchers and professionals in the field of medicinal chemistry and drug development.

References

Application Notes & Protocols: Initial Agricultural Screening of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Introduction and Directive

This document provides a comprehensive framework for the initial agricultural screening of the novel chemical entity (NCE), (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one , hereafter referred to as Compound AG-T2T .

As of the date of this publication, Compound AG-T2T is not a registered or characterized agrochemical. Therefore, this guide is designed for research and development professionals to conduct a primary, multi-disciplinary evaluation of its potential as a fungicide, insecticide, or herbicide. The protocols herein are synthesized from established, validated methodologies in agrochemical discovery and are intended to generate robust, preliminary data to guide further investigation.[1]

The core objective is to systematically assess the biological activity of Compound AG-T2T against a representative panel of targets, providing a foundational dataset for a "Go/No-Go" decision on its continued development.

Scientific Rationale: Hypothesized Bioactivity Based on Structural Motifs

The chemical structure of Compound AG-T2T contains two key motifs that suggest a rationale for screening for agricultural applications: the thiophene ring and a seven-membered heterocyclic core .

-

Thiophene Moiety: The thiophene ring, a sulfur-containing heterocycle, is a recognized "pharmacophore" in agrochemistry.[2] Derivatives containing this moiety have demonstrated potent biological activities. For instance, N-(thiophen-2-yl) nicotinamides have been developed as effective fungicides against pathogens like cucumber downy mildew.[2] Other thiophene-derived compounds, such as certain aminophosphonates, have shown significant herbicidal properties.[3] Thienopyrimidine derivatives have also been explored as plant growth regulators.[4]

-

1,4-Thiazepan-5-one Core: While this specific core is novel in the agrochemical context, heterocyclic compounds are the bedrock of the industry. Structurally related seven-membered rings like benzodiazepines have been investigated for a vast range of bioactivities, including antimicrobial and herbicidal effects.[5] Furthermore, thiourea derivatives, which also feature a sulfur-nitrogen backbone, are used widely as insecticides and fungicides, suggesting the potential for complex sulfur- and nitrogen-containing heterocycles to interact with biological targets in pests and pathogens.[6][7]

This structural analysis justifies a broad-spectrum primary screening approach to identify any potential utility of Compound AG-T2T in crop protection.

Tier 1 Screening Workflow: A Phased Approach

A tiered screening strategy is essential for efficient resource allocation. The initial phase focuses on high-throughput in vitro and small-scale in vivo assays to detect any signal of biological activity.

Caption: Tier 1 Screening Workflow for Compound AG-T2T.

Experimental Protocols: Tier 1 Evaluation

4.1 General Preparation: Compound AG-T2T Stock Solution

-

Objective: To prepare a high-concentration stock solution for serial dilutions.

-

Solvent Selection: Begin by assessing the solubility of Compound AG-T2T in common laboratory solvents (e.g., DMSO, Acetone, Ethanol). Select the solvent that provides the best solubility and has the lowest intrinsic toxicity to the test systems. For most primary screens, DMSO is a common choice.

-

Procedure: a. Accurately weigh 10 mg of Compound AG-T2T. b. Dissolve in the minimum required volume of the selected solvent (e.g., DMSO) to create a 10 mg/mL (or higher) stock solution. c. Store at -20°C in an amber vial to protect from light. d. For aqueous test media, ensure the final concentration of the organic solvent is non-phytotoxic and does not exceed a validated threshold (typically <0.5%).[8]

4.2 Protocol 1: Fungicidal Screening - In Vitro Spore Germination Assay

This protocol is adapted from standardized high-throughput methods for fungicide discovery.[9]

-

Objective: To determine the direct inhibitory effect of Compound AG-T2T on the germination of fungal spores.

-

Target Organisms: Botrytis cinerea (Gray Mold) and Fusarium graminearum (Fusarium Head Blight).

-

Methodology: a. Prepare a spore suspension of the target fungus in a nutrient-poor broth (e.g., Potato Dextrose Broth diluted 1:10) to a final concentration of 1 x 10⁵ spores/mL. b. In a 96-well microtiter plate, add 5 µL of Compound AG-T2T serial dilutions (prepared in the test medium from the stock solution) to achieve final concentrations ranging from 0.1 to 250 µg/mL. c. Include a negative control (solvent only) and a positive control (commercial fungicide, e.g., Carbendazim). d. Add 95 µL of the spore suspension to each well. e. Incubate the plates at 25°C for 18-24 hours in the dark. f. Using a microscope, assess a minimum of 100 spores per well. A spore is considered germinated if the germ tube is longer than the spore's diameter. g. Calculate the percentage of germination inhibition relative to the negative control.

4.3 Protocol 2: Insecticidal Screening - Larval Contact Assay

This protocol provides a general method for assessing contact toxicity, which can be adapted from established assays.[10][11]

-

Objective: To evaluate the toxicity of Compound AG-T2T to a model insect larva upon direct contact.

-

Target Organism: Spodoptera frugiperda (Fall Armyworm) - 2nd instar larvae.

-

Methodology: a. Prepare serial dilutions of Compound AG-T2T in acetone containing a non-ionic surfactant (e.g., 0.1% Triton X-100). Final concentrations should range from 1 to 500 µg/mL. b. Line the bottom of a 24-well plate with filter paper disks. c. Apply 100 µL of each test solution evenly onto a filter paper disk and allow the acetone to evaporate completely in a fume hood. d. Place one 2nd instar larva into each well. e. Seal the plate with a breathable membrane. f. Include a negative control (solvent + surfactant only) and a positive control (commercial insecticide, e.g., Cypermethrin). g. Incubate at 26°C with a 16:8 (L:D) photoperiod. h. Assess mortality at 24, 48, and 72 hours. Larvae are considered dead if they do not move when prodded with a fine brush. i. Correct for control mortality using Abbott's formula if necessary.[11]

4.4 Protocol 3: Herbicidal Screening - Whole Plant Bioassay

This protocol follows robust guidelines for testing putative herbicides in a controlled environment.[12][13]

-

Objective: To assess the phytotoxic effects of Compound AG-T2T on representative monocot and dicot species.

-

Target Organisms: Zea mays (Corn - monocot) and Brassica napus (Canola - dicot).

-

Methodology: a. Pre-emergence Application: i. Sow 5 seeds of each species in 10 cm pots filled with a standard potting mix. ii. Prepare aqueous spray solutions of Compound AG-T2T at rates equivalent to 100, 500, 1000, and 2000 g/ha. Include a surfactant (e.g., 0.2% v/v). iii. Immediately after sowing, apply the solutions as a spray to the soil surface using a calibrated track sprayer. iv. Grow plants in a greenhouse or growth chamber under controlled conditions (e.g., 24°C/18°C day/night, 16h photoperiod). v. Assess emergence percentage and phytotoxicity symptoms (stunting, chlorosis, necrosis) 14 and 21 days after treatment (DAT). b. Post-emergence Application: i. Grow plants as above until they reach the 2-3 leaf stage. ii. Apply the same range of spray solutions directly to the foliage. iii. Assess phytotoxicity and calculate the Growth Reduction percentage (GR₅₀) based on fresh weight biomass compared to an untreated control at 14 DAT. c. Controls: Always include an untreated control and a commercial herbicide control (e.g., Glyphosate for post-emergence).

Data Presentation and Interpretation

All quantitative results from the Tier 1 screening should be summarized for clear interpretation. The goal is to identify a "hit"—a statistically significant biological effect at a reasonable concentration.

Table 1: Hypothetical Summary of Tier 1 Screening Results for Compound AG-T2T

| Assay Type | Target Organism | Endpoint | Result (at 100 µg/mL) | Calculated EC₅₀/LC₅₀/GR₅₀ (µg/mL) | Notes / Observations |

| Fungicidal | Botrytis cinerea | % Spore Germ. Inhibition | 85% | 45.2 | Strong inhibitory effect. |

| Fusarium graminearum | % Spore Germ. Inhibition | 15% | > 250 | Weak to no activity. | |

| Insecticidal | Spodoptera frugiperda | % Mortality (48h) | 5% | > 500 | No significant activity. |

| Herbicidal (Pre) | Zea mays | % Growth Reduction | < 5% | > 2000 g/ha | Excellent crop safety. |

| Brassica napus | % Growth Reduction | 95% | 480 g/ha | Potent pre-emergence activity on dicot. | |

| Herbicidal (Post) | Zea mays | % Growth Reduction | < 5% | > 2000 g/ha | Excellent crop safety. |

| Brassica napus | % Growth Reduction | 20% | > 2000 g/ha | Weak post-emergence activity. |

Interpretation Logic:

Caption: Decision logic for advancing a 'hit' compound.

Based on the hypothetical data, Compound AG-T2T shows promise as both a selective pre-emergence herbicide for use in monocot crops and as a fungicide against specific pathogens. These "hits" would be prioritized for Tier 2 testing, which would involve dose-response curve generation, testing against a broader spectrum of weeds and fungi, and initial mode of action studies.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Design, Synthesis and Fungicidal Activity of N-(thiophen-2-yl) Nicotinamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Effect of New Thiophene-Derived Aminophosphonic Derivatives on Growth of Terrestrial Plants. Part 2. Their Ecotoxicological Impact and Phytotoxicity Test Toward Herbicidal Application in Agriculture [mdpi.com]

- 4. cyberleninka.ru [cyberleninka.ru]

- 5. Efficient Synthesis and Biological Evaluation of a Novel Series of 1,5-Benzodiazepine Derivatives as Potential Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. annualreviews.org [annualreviews.org]

- 9. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Protocols for Testing the Toxicity of Novel Insecticidal Chemistries to Mosquitoes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Protocols for Robust Herbicide Resistance Testing in Different Weed Species - PMC [pmc.ncbi.nlm.nih.gov]

- 13. hracglobal.com [hracglobal.com]

Application Notes & Protocols: Antimicrobial Efficacy Testing of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

For Researchers, Scientists, and Drug Development Professionals

Introduction and Scientific Rationale

The emergence of antimicrobial resistance necessitates the discovery and development of novel therapeutic agents. The compound (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one is a heterocyclic molecule belonging to the thiazepan class.[1][2] Its structure, featuring a seven-membered ring with amino and thienyl substitutions, suggests potential biological activity worth investigating for antimicrobial applications.[1][3] Thiazepan derivatives have shown promise for significant antimicrobial properties, making this specific compound a candidate for rigorous efficacy testing.[1][4]

This guide provides a structured, multi-tiered approach to systematically evaluate the antimicrobial efficacy of this compound. The methodologies are grounded in internationally recognized standards from the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity, reproducibility, and comparability across different laboratories.[5][6][7][8] The progression from foundational screening assays to dynamic bactericidal assessments is designed to build a comprehensive profile of the compound's antimicrobial potential.

Expert Insight: The structural similarity of the 1,4-thiazepan-5-one core to beta-lactam antibiotics warrants a testing panel that includes bacterial strains with known resistance mechanisms, such as beta-lactamase production. This allows for an early assessment of the compound's spectrum of activity and its potential to overcome common resistance pathways.

Compound Profile

-

IUPAC Name: (2S,6R)-6-amino-2-thiophen-2-yl-1,4-thiazepan-5-one[2]

-

Molecular Formula: C₉H₁₂N₂OS₂[2]

-

Appearance: Off-White to Pale Beige Solid[3]

-

Solubility: Solubility must be empirically determined in relevant solvents (e.g., DMSO, water, ethanol) to prepare stock solutions for testing. Initial insolubility in aqueous media is common; DMSO is a typical starting solvent for stock preparation, with subsequent dilutions made in the test medium.

Overall Antimicrobial Efficacy Testing Workflow

A systematic evaluation is critical to understanding a compound's antimicrobial profile. The workflow should progress from determining basic inhibitory concentrations to understanding the dynamics of its killing activity.

References

- 1. This compound | 110221-26-6 | Benchchem [benchchem.com]

- 2. This compound | C9H12N2OS2 | CID 13854088 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. asianpubs.org [asianpubs.org]

- 5. M100 | Performance Standards for Antimicrobial Susceptibility Testing [clsi.org]

- 6. iacld.com [iacld.com]

- 7. standards.globalspec.com [standards.globalspec.com]

- 8. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 9. This compound | 110221-26-6 [chemicalbook.com]

Application Note: A Chemoenzymatic Dynamic Kinetic Resolution (DKR) Protocol for the Asymmetric Synthesis of (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one

Abstract

This application note provides a detailed protocol for the synthesis of enantiomerically pure (2S,6R)-6-amino-2-(2-thienyl)-1,4-thiazepan-5-one, a key intermediate in the development of cardiovascular therapeutics such as Temocapril.[1] The described method employs a powerful chemoenzymatic Dynamic Kinetic Resolution (DKR) strategy, which overcomes the inherent 50% yield limitation of traditional kinetic resolutions.[2][3][4] By coupling the high enantioselectivity of Candida antarctica lipase B (CAL-B) with an efficient in situ racemization of the undesired enantiomer using a ruthenium catalyst, this one-pot process enables the quantitative conversion of a racemic starting material into the desired single stereoisomer with excellent enantiopurity.[1][2][5][6] This guide is intended for researchers in medicinal chemistry, process development, and biocatalysis, offering both a practical, step-by-step methodology and a thorough explanation of the underlying scientific principles.

Introduction: The Imperative for Stereochemical Control

The biological activity of chiral molecules is often confined to a single enantiomer. The thiazepanone derivative this compound is a prime example, where its specific stereochemistry is critical for its function as a precursor to potent angiotensin-converting enzyme (ACE) inhibitors.[1] Consequently, developing efficient and scalable methods to produce this isomer in high enantiomeric purity is a significant goal in pharmaceutical manufacturing.

While classical kinetic resolution (KR) using enzymes can effectively separate enantiomers, it is inherently limited to a maximum theoretical yield of 50%, as only one of the two enantiomers is converted.[2] Dynamic Kinetic Resolution (DKR) emerges as a superior strategy by integrating the enzymatic resolution with a concurrent racemization of the slower-reacting enantiomer.[4][7][8] This dynamic process continuously replenishes the substrate pool with the desired enantiomer, making a theoretical yield of 100% achievable.[8][9]

This document details a robust DKR process combining the well-established selectivity of Candida antarctica Lipase B (CAL-B) for amine acylation with a compatible ruthenium-based racemization catalyst.[1][2][10]

Principle of the Chemoenzymatic DKR Method

The success of this DKR protocol hinges on the seamless compatibility and synergistic action of two distinct catalytic cycles operating in a single pot: an enzymatic kinetic resolution and a metal-catalyzed racemization.[6][8]

-

Enzymatic Kinetic Resolution (KR): The enzyme Candida antarctica lipase B (CAL-B), often used in an immobilized form like Novozym 435 for enhanced stability and reusability, exhibits high enantioselectivity.[10][11][12] In the presence of an acyl donor (e.g., vinyl acetate), CAL-B selectively catalyzes the acylation of the primary amine on the (6R)-enantiomer of the racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one. The (6S)-enantiomer is not recognized by the enzyme's active site and remains unreacted.

-

In Situ Racemization: A ruthenium complex, such as Shvo's catalyst or a heterogeneous Ru(III) on zeolite, serves as the racemization catalyst.[2][5][13] This catalyst facilitates the rapid interconversion of the unreacted (6S)-amine into the (6R)-amine through a reversible hydrogen transfer mechanism. This step is crucial; without it, the reaction would cease once all the initial (6R)-amine was consumed, capping the yield at 50%.

The combination of these two processes ensures that as the (6R)-amine is consumed by the enzyme, the racemization catalyst continuously converts the remaining (6S)-amine into the racemic mixture, providing a constant supply of the (6R)-substrate for the enzyme. This dynamic interplay allows the reaction to proceed to completion, transforming the entire racemic starting material into the single, desired acylated (2S,6R) product.

Materials and Reagents

| Reagent / Material | Grade | Recommended Supplier | Notes |

| Racemic 6-amino-2-(2-thienyl)-1,4-thiazepan-5-one | >98% | Commercial Source | The starting substrate for the resolution. |